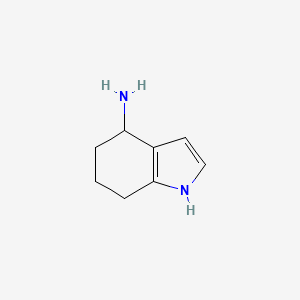

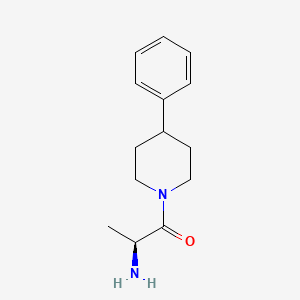

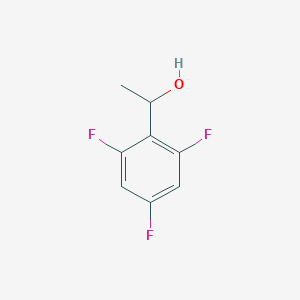

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Overview

Description

The compound “(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol” is an organic molecule that contains a 1,2,3-triazole ring, a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions . The 2-fluorobenzyl group is a common substituent in medicinal chemistry, known for its ability to enhance the biological activity of various compounds .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring and the 2-fluorobenzyl group. The triazole ring is generally stable but can participate in reactions with electrophiles or acids . The C-F bond in the 2-fluorobenzyl group is relatively strong but can be broken in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, 1,2,3-triazoles are stable and have moderate polarity .Scientific Research Applications

Chemical Analysis and Forensic Toxicology

In forensic toxicology, (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol or similar compounds are crucial in identifying substances involved in fatal intoxications. For instance, in a case report, the presence of 1-(5-fluoropentyl)-1H-indol-3-ylmethanone (MAM-2201) was detected in postmortem samples using gas chromatography–mass spectrometry and liquid chromatography–electrospray ionization–tandem mass spectrometry. This detection was pivotal in concluding that the subject's death was caused by acute intoxication with MAM-2201 (Saito et al., 2013).

Occupational Health and Safety

Methanol, a related compound, is a commonly used industrial solvent. The chemical's toxicological profile is essential for occupational health. For example, a case study discussed the effects of percutaneous industrial methanol toxicity, highlighting the need for appropriate protective measures and protocols in industrial settings where methanol is prevalent (Downie et al., 1992).

Medical and Clinical Implications

Methanol and its derivatives have significant medical and clinical implications, particularly in cases of poisoning or exposure. Various studies have documented the effects of methanol on the human body, the diagnostic approaches, and the treatments employed. For instance, methanol-induced retinal toxicity and the corresponding use of optical coherence tomography for examination were detailed in a case report, providing valuable insights into the medical management of such toxicities (Fujihara et al., 2006).

Therapeutic and Treatment Approaches

Studies have also explored the therapeutic interventions for methanol and similar compound intoxications. The use of fomepizole as a therapeutic strategy in methanol poisoning showcases the advancements in treatment protocols, offering safer alternatives to traditional treatments (Brabander et al., 2005).

Future Directions

properties

IUPAC Name |

[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTKCYCFOADUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate](/img/structure/B1444905.png)

![Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine](/img/structure/B1444915.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)

![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)